molecular formula C13H14N2O4 B1523297 Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate CAS No. 1311313-91-3

Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate

Cat. No. B1523297
M. Wt: 262.26 g/mol
InChI Key: DTTHBEMHBVMWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 196301-95-8 . It has a molecular weight of 232.24 . The IUPAC name for this compound is methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate .


Synthesis Analysis

The synthesis of oxadiazoles, which includes “Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate” is a white to yellow solid . The compound is stored at a temperature of +4°C .

Scientific Research Applications

Corrosion Inhibition

A study conducted by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. These derivatives, including compounds similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, demonstrated increased charge transfer resistance, indicating protective layer formation on mild steel. This suggests potential applications in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Mesomorphic and Photoluminescent Properties

Han, Wang, Zhang, and Zhu (2010) synthesized a series of 1,3,4-oxadiazole derivatives and investigated their phase behaviors and photoluminescent properties. These compounds, closely related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, exhibited cholesteric mesophases with wide temperature ranges and strong blue fluorescence emissions. This implies potential applications in liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Antibacterial Activities

Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial activities. Some compounds in this study, which share structural similarities with Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed good to moderate activities against various microorganisms, indicating potential in developing new antibacterial agents (Bektaş et al., 2007).

Renewable PET Production

Pacheco, Labinger, Sessions, and Davis (2015) discussed the production of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. Compounds structurally related to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate were identified as side products in these reactions, highlighting their role in renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).

Chemosensors for Fluoride Detection

Ma, Li, Zong, Men, and Xing (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups for fluoride sensing. These molecules, including structures similar to Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate, showed color changes from colorless to yellow upon fluoride addition, indicating their potential as selective fluoride chemosensors (Ma, Li, Zong, Men, & Xing, 2013).

properties

IUPAC Name

methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-12-14-11(15-19-12)8-18-10-6-4-9(5-7-10)13(16)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTHBEMHBVMWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.